molecular formula C13H2F10 B1268872 Bis(pentafluorophenyl)methane CAS No. 5736-46-9

Bis(pentafluorophenyl)methane

Cat. No. B1268872
CAS RN: 5736-46-9
M. Wt: 348.14 g/mol
InChI Key: BSSLTVJMUSSXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pentafluorophenyl)methane is a chemical compound with the CAS Number: 5736-46-9 and a molecular weight of 348.14 . Its IUPAC name is 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorobenzyl)benzene .


Synthesis Analysis

The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .


Molecular Structure Analysis

In complex 1Hg, a single bridging bidentate ligand connects two three-coordinate T-shape mercury atoms with a near linear C-Hg-C atom array . Complex 2Hg is a one-dimensional coordination polymer in which adjacent four-coordinate mercury atoms with a linear C-Hg-C atom array are linked by bridging bidentate O,O’- ligands .


Chemical Reactions Analysis

The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .


Physical And Chemical Properties Analysis

Bis(pentafluorophenyl)methane has a molecular weight of 348.14 . It is a solid at room temperature .

Safety And Hazards

Bis(pentafluorophenyl)methane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Bis(pentafluorophenyl)methane has been used in the synthesis of pentafluorophenyl- and related polyfluorophenyl-substituted porphyrins via palladium-catalyzed cross-coupling reactions . This suggests potential future applications in the field of materials synthesis.

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLTVJMUSSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H2F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345206
Record name Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentafluorophenyl)methane

CAS RN

5736-46-9
Record name Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(pentafluorophenyl)methane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(pentafluorophenyl)methane
Reactant of Route 3
Bis(pentafluorophenyl)methane
Reactant of Route 4
Reactant of Route 4
Bis(pentafluorophenyl)methane
Reactant of Route 5
Bis(pentafluorophenyl)methane
Reactant of Route 6
Reactant of Route 6
Bis(pentafluorophenyl)methane

Q & A

Q1: What is the significance of Bis(pentafluorophenyl)methane (4) in the context of this research?

A: Bis(pentafluorophenyl)methane (4) serves as a tangible indicator of successful CO deoxygenation. The reaction of complex 3, formed after CO cleavage and C-C bond formation, with pinacol yields isolable Bis(pentafluorophenyl)methane (4). This confirms that the described main-group system, comprising a pyridine-stabilized silylium and a hydroborate, can effectively break the C≡O bond in CO and form new C-C bonds without the need for transition metals. [, ]

Q2: Can you elaborate on the reaction mechanism that leads to the formation of Bis(pentafluorophenyl)methane (4)?

A: The research suggests an equilibrium between a silylium–hydroborate ion pair (1+‐HBCF) and a silane–borane mixture. This activated system interacts with CO, ultimately cleaving the C≡O bond. While the precise mechanistic steps leading to Bis(pentafluorophenyl)methane (4) are not fully elucidated within these papers, its isolation after the addition of pinacol implies a series of rearrangements and transformations within the system. The pinacol likely acts as an oxygen acceptor, facilitating the formation and isolation of (4) and offering insights into the intermediates formed during the CO deoxygenation process. [, ]

  1. Devillard, M., et al. "Transition‐Metal‐Free Cleavage of CO." Chemistry–A European Journal 23.48 (2017): 13628-13632.
  2. Devillard, M., et al. "Activation Transition-Metal-Free Cleavage of CO." Chem. Eur. J. 23.48 (2017): 13628–13632.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.